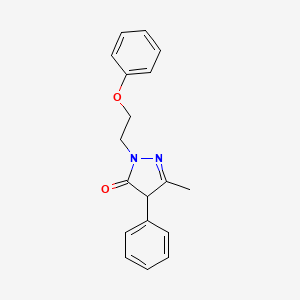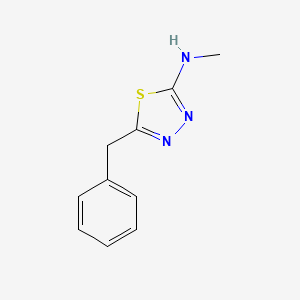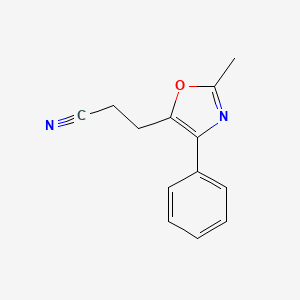
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include the reaction of a substituted hydrazine with an α,β-unsaturated ketone. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.
Uniqueness
3-Methyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one may exhibit unique properties due to its specific structural features, such as enhanced biological activity or improved chemical stability compared to similar compounds.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(4E)-3-methyl-4-(3-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C13H14N2O/c1-10-12(13(16)15-14-10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3,(H,15,16)/b12-9+ |
Clave InChI |
IPIHJFPXIAPNOP-FMIVXFBMSA-N |
SMILES isomérico |
CC\1=NNC(=O)/C1=C/CCC2=CC=CC=C2 |
SMILES canónico |
CC1=NNC(=O)C1=CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12901749.png)
![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)

![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)



![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)


